molecular formula C17H20O2S2 B11525204 2,2'-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol)

2,2'-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol)

Cat. No.: B11525204
M. Wt: 320.5 g/mol
InChI Key: WZWSIVGGFRVGRH-UHFFFAOYSA-N
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Description

2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL is an organic compound characterized by the presence of hydroxyl and methyl groups attached to a phenyl ring, along with sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL typically involves the reaction of 2-hydroxy-5-methylphenol with appropriate sulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antioxidant or antimicrobial activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-p-cresol
  • 2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

Uniqueness

2-({2-[(2-HYDROXY-5-METHYLPHENYL)SULFANYL]PROPAN-2-YL}SULFANYL)-4-METHYLPHENOL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-[2-(2-hydroxy-5-methylphenyl)sulfanylpropan-2-ylsulfanyl]-4-methylphenol

InChI

InChI=1S/C17H20O2S2/c1-11-5-7-13(18)15(9-11)20-17(3,4)21-16-10-12(2)6-8-14(16)19/h5-10,18-19H,1-4H3

InChI Key

WZWSIVGGFRVGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)SC(C)(C)SC2=C(C=CC(=C2)C)O

Origin of Product

United States

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